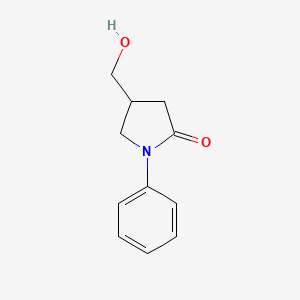

4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Medicinal Chemistry and Organic Synthesis

The pyrrolidinone nucleus is a cornerstone in the field of drug discovery and organic synthesis. researchgate.netscilit.comresearchgate.net It is recognized as a "privileged pharmacophore," meaning its structure is frequently found in biologically active compounds. acs.org The widespread use of this scaffold is attributed to several key features:

Structural Versatility : The pyrrolidinone ring is a five-membered heterocycle that serves as a versatile lead structure for designing potent bioactive agents. researchgate.netscilit.comresearchgate.net Its non-planar, saturated nature allows for three-dimensional exploration of pharmacophore space, a significant advantage in drug design compared to flat, aromatic rings. nih.govnih.gov

Stereochemical Complexity : The pyrrolidine (B122466) ring can possess multiple stereogenic centers, leading to a large number of possible stereoisomers. nih.govnih.gov This stereogenicity is crucial as different spatial arrangements of substituents can result in varied biological profiles due to specific interactions with enantioselective biological targets like proteins. nih.govnih.gov

Synthetic Accessibility : Numerous synthetic methods have been developed to create and functionalize the pyrrolidinone core. europa.euacs.orgrsc.org These range from the cyclization of precursors like isoxazole (B147169) derivatives to more modern techniques such as metal-free cascade reactions and multicomponent reactions (MCRs), which enhance synthetic efficiency. acs.orgacs.orgtandfonline.com The non-essential amino acid L-proline is a common and chiral starting material for producing pyrrolidine-containing compounds. nih.gov

This combination of structural and synthetic advantages makes the pyrrolidinone scaffold a frequent choice for medicinal chemists aiming to develop new therapeutic agents. nih.gov

Overview of Pyrrolidinone Derivatives in Contemporary Chemical Research

The pyrrolidinone framework is the basis for a wide array of derivatives that exhibit diverse and potent pharmacological activities. researchgate.netscilit.comresearchgate.net Contemporary research continues to explore this chemical space, leading to the development of compounds for various therapeutic areas. researchgate.nettandfonline.com These derivatives are often investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.netscilit.comresearchgate.netresearchgate.net

Research highlights several key areas of investigation:

Antiviral and Anti-Infective Agents : Pyrrolidinone derivatives are central to the development of drugs targeting infectious diseases. For instance, Daclatasvir is a notable antiviral medication used in the treatment of Hepatitis C that features a pyrrolidine core. mdpi.com

Cardiovascular Drugs : The scaffold is present in cardiovascular agents like Vernakalant, an antiarrhythmic drug used for the rapid conversion of atrial fibrillation. mdpi.com

Central Nervous System (CNS) Agents : The well-known nootropic drug Piracetam, used to address cognitive impairment, is a classic example of a pyrrolidinone derivative. researchgate.net Research continues into new derivatives with potential applications for neurological conditions. researchgate.net

Anti-diabetic Agents : Recent studies have focused on pyrrolidine derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes. researchgate.net

Anti-inflammatory Drugs : Researchers have synthesized and evaluated novel pyrrolidine derivatives for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting COX-1 and COX-2 enzymes. nih.gov

Oncology : The pyrrolidinone moiety is a feature in compounds designed as anticancer agents. researchgate.netscilit.comresearchgate.net For example, derivatives have been explored as inhibitors of the Annexin A2-S100A10 protein interaction, which is relevant in some cancers. scilit.com

The synthesis of these diverse derivatives often employs advanced chemical strategies. Palladium-catalyzed reactions, for instance, are used to create 3-aryl pyrrolidines, a class of molecules with demonstrated biological potency. nih.gov Furthermore, innovative cascade reactions provide efficient, one-pot methods to produce densely functionalized pyrrolidinones from simple starting materials. acs.org This ongoing innovation in synthetic methodology allows chemists to rapidly access and test new derivatives, accelerating the discovery of novel bioactive compounds. acs.orgtandfonline.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(hydroxymethyl)-1-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDJUABJKGWBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434120 | |

| Record name | 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-90-7 | |

| Record name | 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxymethyl 1 Phenylpyrrolidin 2 One and Analogous Pyrrolidinone Structures

Classical and Contemporary Approaches to Pyrrolidinone Core Synthesis

The construction of the fundamental pyrrolidinone scaffold can be accomplished through several reliable synthetic routes. These methods are broadly categorized into cyclization reactions, multicomponent reactions, and the modification of pre-formed pyrrolidinone rings.

Cyclization Reactions in Pyrrolidinone Formation

Intramolecular cyclization is a cornerstone of pyrrolidinone synthesis. A prevalent method involves the reaction of itaconic acid with anilines to form an intermediate amide, which subsequently undergoes cyclization to yield a 1-aryl-5-oxopyrrolidine-3-carboxylic acid. mdpi.comnih.govktu.eduresearchgate.net For instance, the reaction of itaconic acid with 2-aminophenol (B121084) or 2,4-difluoroaniline (B146603) serves as the initial step in forming the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acids. mdpi.comktu.edu This carboxylic acid group at the 4-position (or 3-position depending on numbering conventions) is a versatile handle for further functionalization, including reduction to the hydroxymethyl group.

Another powerful cyclization strategy is the reductive cyclization of nitro compounds. For example, the condensation of diethyl malonate with 2-nitro-1-phenylethanone can produce an intermediate that, upon catalytic hydrogenation with palladium on carbon, yields 3-methoxycarbonyl-4-phenyl-2-pyrrolidinone. nih.gov Subsequent decarboxylation affords 4-phenyl-2-pyrrolidone (B42324). nih.gov Similarly, reductive amination/cyclization of levulinic acid with various anilines can be catalyzed by AlCl3 to selectively produce pyrrolidones. researchgate.net

Multicomponent Reactions for Pyrrolidinone Scaffolds

Multicomponent reactions (MCRs) offer an efficient pathway to complex pyrrolidinone structures in a single synthetic operation. These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants. While specific MCRs leading directly to 4-(hydroxymethyl)-1-phenylpyrrolidin-2-one are not extensively detailed, the principles can be applied to construct the core ring system with appropriate functional groups for subsequent conversion.

Functionalization of Preformed Pyrrolidinone Rings

The modification of a pre-existing pyrrolidinone ring is a common and effective strategy. A key transformation in the synthesis of the title compound is the reduction of a carboxylic acid or ester group at the 4-position. For example, 1-phenyl-5-oxopyrrolidine-3-carboxylic acid, synthesized from itaconic acid and aniline, can be reduced to this compound. Standard reducing agents such as lithium aluminium hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are typically employed for this conversion of a carboxylic acid to a primary alcohol. mdpi.com

Alternatively, a preformed pyrrolidinone can be functionalized through other means. For instance, 4-phenyl-2-pyrrolidone can be synthesized via an aza-Baeyer-Villiger rearrangement of 3-phenylcyclobutanone. orgsyn.org This provides a core that could potentially be hydroxylated at the 4-position, although this is a more challenging transformation.

| Starting Materials | Key Intermediates | Product | Relevant Methodologies |

| Itaconic Acid, Aniline | 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid | This compound | Cyclization, Reduction |

| Diethyl Malonate, 2-Nitro-1-phenylethanone | 3-Methoxycarbonyl-4-phenyl-2-pyrrolidone | 4-Phenyl-2-pyrrolidone | Reductive Cyclization, Decarboxylation |

| Levulinic Acid, Aniline | N/A | 1-Arylpyrrolidin-2-ones | Reductive Amination/Cyclization |

| 3-Phenylcyclobutanone | N/A | 4-Phenyl-2-pyrrolidone | Aza-Baeyer-Villiger Rearrangement |

Stereoselective Synthesis of Chiral 4-(Hydroxymethyl)pyrrolidinone Derivatives

Achieving stereocontrol in the synthesis of 4-(hydroxymethyl)pyrrolidinone derivatives is crucial for many applications. This is accomplished through asymmetric synthetic routes and the use of organocatalysis.

Asymmetric Synthetic Routes to Chiral Pyrrolidinones

The enantioselective synthesis of chiral pyrrolidinones can be achieved through various strategies. One approach is the asymmetric hydrogenation of a prochiral precursor. For example, the asymmetric hydrogenation of an exocyclic methylene (B1212753) group at the 4-position of a pyrrolidinone ring can establish a chiral center. nih.gov

Another powerful method involves the use of chiral auxiliaries or starting from the chiral pool. For instance, starting from the naturally derived S-pyroglutamic acid, a variety of optically active 2-pyrrolidinones can be synthesized. nih.gov Derivatization at the 5-position, followed by ring-opening and re-closing strategies, can lead to 4-substituted chiral pyrrolidinones. While not a direct route to the title compound, these principles can be adapted. For example, a synthesis of (S)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-pyroglutaminol, from S-pyroglutamic acid is well-established. sigmaaldrich.com

1,3-dipolar cycloadditions using chiral azomethine ylides have also been employed to produce highly substituted chiral pyrrolidines, which can be further converted to the desired pyrrolidinone derivatives. researchgate.net

Organocatalytic Approaches in Pyrrolidinone Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidinones. Chiral amines, such as proline and its derivatives, can catalyze reactions like Michael additions and aldol (B89426) reactions to form chiral intermediates that can be cyclized to pyrrolidinones.

While a direct organocatalytic route to this compound is not prominently described, related transformations highlight the potential of this approach. For example, organocatalysts can be used in the enantioselective construction of pyrrolidine (B122466) rings, which can then be functionalized. The field of organocatalytic synthesis of chiral halogenated compounds also provides methodologies that could be adapted for the stereoselective synthesis of pyrrolidinone precursors. mdpi.com

| Method | Description | Example Application |

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral double bond, creating a stereocenter. | Hydrogenation of 4-methylene-1-phenylpyrrolidin-2-one to yield chiral 4-methyl-1-phenylpyrrolidin-2-one. |

| Chiral Pool Synthesis | Starting from a readily available enantiopure natural product. | Synthesis of (S)-5-(hydroxymethyl)-2-pyrrolidinone from S-pyroglutamic acid. |

| 1,3-Dipolar Cycloaddition | Reaction of a chiral 1,3-dipole with a dipolarophile to form a chiral heterocyclic ring. | Synthesis of complex chiral pyrrolidines that can be precursors to pyrrolidinones. |

| Organocatalysis | Use of small organic molecules as catalysts to induce enantioselectivity. | Enantioselective Michael additions to form chiral precursors for pyrrolidinone synthesis. |

Diastereoselective Methods for Hydroxymethyl-Substituted Pyrrolidinones

The synthesis of specific diastereomers of substituted pyrrolidinones is crucial for their application in fields such as pharmaceuticals and materials science. Various methods have been developed to control the stereochemistry at the C3 and C4 positions of the pyrrolidinone ring, including those bearing hydroxymethyl substituents.

One prominent approach involves the asymmetric 1,3-dipolar cycloaddition of chiral azomethine ylides. This method has been successfully applied to synthesize trans-3,4-disubstituted pyrrolidines with a protected hydroxyl group at the C4 position, achieving high diastereomeric ratios. researchgate.net These compounds serve as versatile chiral building blocks for bioactive pyrrolidines, such as the glycosidase inhibitor (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. researchgate.net

Copper-promoted intramolecular aminooxygenation of alkenes offers another powerful route to diastereomerically enriched pyrrolidines. nih.gov In the synthesis of 2,5-disubstituted pyrrolidines, this method demonstrates excellent diastereoselectivity (>20:1) for both cis and trans products, depending on the substrate structure. nih.gov For instance, the reaction of α-substituted 4-pentenyl sulfonamides yields the cis-pyrrolidine adduct with high selectivity. nih.gov Conversely, when the N-substituent is tethered directly to the α-carbon, the reaction favors the formation of the trans-pyrrolidine. nih.gov The efficiency of this strategy was highlighted in a formal synthesis of (+)-monomorine, an indolizidine alkaloid. nih.gov

Iron-catalyzed C-H amination has also emerged as a viable method for creating 2,5-disubstituted pyrrolidines with diastereocontrol. nih.gov By employing iron dipyrrin (B1230570) complexes, the diastereoselective cyclization of aliphatic azides can be achieved. Computational studies, specifically Density Functional Theory (DFT), have been instrumental in optimizing catalyst design for this transformation. nih.gov The use of a phenoxide ancillary ligand, for example, was found to create a more directional steric profile, leading to improved diastereoselectivity compared to chloride or alkoxide variants. nih.gov

| Substituent (R) | Complex | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| C(CF3)(Me)Ph | 6 | 54 | 13:1 |

| para-substituted phenoxide | 8 | 66–82 | Consistent with Complex 8 |

Mechanistic Investigations of Pyrrolidinone Synthesis Reactions

Understanding the underlying mechanisms of pyrrolidinone formation is essential for optimizing reaction conditions and improving the yield and selectivity of synthetic routes.

Quantum Chemical Studies of Reaction Pathways and Energy Barriers

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into reaction mechanisms that are often inaccessible through experimental means alone. researchgate.net These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of energy barriers, which explains experimental outcomes. researchgate.net

In the copper-catalyzed intramolecular C-H amination for synthesizing pyrrolidines, DFT calculations have been used to compare different reaction pathways. nih.gov For example, studies on catalysts with varying tris(pyrazolyl)borate (Tpx) ligands revealed that the free energy profiles for different systems were qualitatively similar, proceeding through intermediates where the N-F bond is broken and the system changes from a singlet to a triplet spin state. nih.govacs.org The highest energy point along this path was identified as a minimum energy crossing point (MECP), where the spin state transition occurs. nih.govacs.org DFT calculations have also been employed to understand how solvents, such as water, can facilitate reactions by forming hydrogen bonds with the substrate, thereby lowering the energy barrier for the reaction to proceed. acs.org

| Reaction System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Copper-Catalyzed C-H Amination | DFT (B3LYP-D3) | Identified a Minimum Energy Crossing Point (MECP) as the highest energy barrier, involving a singlet-to-triplet spin state transition. | nih.govacs.org |

| Cycloaddition for Pyrrolidine Synthesis | DFT | Highly asynchronous transition states are energetically preferred over synchronous ones. | acs.org |

| Iodine-Promoted Oxidative Cyclization | DFT | Elucidated the role of water in forming hydrogen bonds to facilitate the reaction. | acs.org |

Role of Intermediates and Transition States in Pyrrolidinone Formation

The formation of the pyrrolidinone ring proceeds through a series of transient species, including intermediates and transition states, which dictate the reaction's stereochemical and regiochemical outcome. In the copper-promoted aminooxygenation of alkenes, the high cis stereoselectivity is rationalized by a proposed mechanism involving a chair-like transition state. nih.gov This leads to a syn-aminocupration, generating an unstable organocopper(II) species which then undergoes homolysis to form a primary carbon radical intermediate. nih.gov

Similarly, mechanistic studies on copper-catalyzed intramolecular C-H amination have identified key intermediates. nih.govacs.org Following the cleavage of an N-F bond, an intermediate is formed where unpaired electrons are located on the nitrogen and the copper center, resulting in a Cu(II) species. nih.govacs.org The characterization of a fluorinated copper(II) complex, [(TpiPr2OH)CuF], lends experimental support to its role as a pertinent species in the mechanistic pathway. nih.govacs.org The evolution of these intermediates through specific transition states ultimately determines the final product. For example, computational analysis of the cyclization step in an iron-catalyzed amination revealed that unfavorable steric interactions in the pro-anti transition state are relieved in the pro-syn transition state, correctly predicting the observed diastereomeric ratio. nih.gov

Kinetic versus Thermodynamic Control in Pyrrolidinone Derivatization

The final composition of a product mixture in pyrrolidinone synthesis can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.org This distinction is critical when competing reaction pathways lead to different products. wikipedia.orglibretexts.org

Kinetic Control occurs under conditions, typically lower temperatures, where the reaction is irreversible. libretexts.orglibretexts.org The major product formed is the one that results from the fastest reaction pathway, i.e., the one with the lowest activation energy. libretexts.orgmasterorganicchemistry.com This product is known as the kinetic product. libretexts.org

Thermodynamic Control is favored under conditions, usually higher temperatures, that allow the reaction to be reversible. libretexts.org Given enough energy to overcome the reverse activation barriers, an equilibrium is established between the products. libretexts.org The major product will be the most thermodynamically stable one, not necessarily the one that forms fastest. wikipedia.orgmasterorganicchemistry.com

A classic example illustrating this principle is the addition of HBr to 1,3-butadiene, where the 1,2-addition product is the kinetic product and the more stable 1,4-addition product is the thermodynamic product. libretexts.orgthecatalyst.org In the context of pyrrolidinone synthesis, this concept is particularly relevant in reactions involving enolate intermediates. wikipedia.org For instance, the deprotonation of an unsymmetrical ketone can yield a kinetic enolate (from removing the most accessible proton) or a thermodynamic enolate (the more substituted, stable enolate). wikipedia.org The choice of base and temperature can direct the reaction toward one or the other, thereby influencing the structure of the final derivatized pyrrolidinone. Low temperatures and sterically hindered bases favor the kinetic product, while higher temperatures can allow for equilibration to the more stable thermodynamic product. wikipedia.org

Structure Activity Relationship Sar Studies of Pyrrolidinone Derivatives

General Principles of Pyrrolidinone SAR

The pyrrolidinone scaffold is a five-membered nitrogen-containing heterocycle that offers a unique three-dimensional structure, making it a valuable component in drug discovery. researchgate.net Its non-planar nature, a phenomenon known as "pseudorotation," allows it to efficiently explore the pharmacophore space. researchgate.net The structure-activity relationship (SAR) of pyrrolidinone derivatives is fundamentally governed by the substituents at various positions on the ring and their spatial orientation. nih.gov

Key principles of pyrrolidinone SAR include:

Substitution: The type and position of substituent groups on the pyrrolidinone ring significantly influence the molecule's biological activity. nih.gov For instance, in a series of pyrrolidine-2,5-diones, the nature of the substituent at the 3-position was found to be a strong determinant of anticonvulsant activity. nih.gov

Stereochemistry: The pyrrolidinone ring contains chiral centers, meaning the stereoisomers (different 3D arrangements) of a compound can exhibit markedly different biological profiles due to their distinct binding modes with enantioselective proteins. researchgate.netnih.gov

Ring Conformation: The flexibility of the five-membered ring allows it to adopt various conformations, such as the envelope and twisted forms. Substituents can influence and stabilize specific conformations, which in turn affects how the molecule interacts with its biological target. beilstein-journals.orgbeilstein-journals.org The introduction of fluorine, for example, can significantly alter the conformational preferences of the pyrrolidine (B122466) ring. beilstein-journals.orgbeilstein-journals.org

Impact of Substituents on Biological Activity

The biological activity of pyrrolidinone derivatives can be finely tuned by altering the substituents on the core ring structure.

Influence of the N1-Phenyl Group on Biological Profile

The N1-phenyl group is a common feature in many biologically active pyrrolidinone derivatives and plays a crucial role in defining their interaction with target proteins. The presence of an aromatic ring at this position is often essential for a range of biological activities. nih.gov

Research on YC-1, an indazole derivative, and its analogues demonstrated that converting the 1-benzyl group to a hydrogen atom led to a significant decrease in antiplatelet activity, highlighting the necessity of an aromatic ring at this position. nih.gov Further studies on substituted benzylthioquinolinium iodides showed that replacing a phenyl ring with a cyclohexyl ring resulted in a loss of broad-spectrum antifungal activity, reinforcing the importance of aromaticity for this particular biological effect. nih.gov

The electronic properties and substitution pattern of the N1-phenyl ring can also modulate activity. For example, in a series of pyrrolidinone-based inhibitors, the introduction of specific substituents on the phenyl ring was a key strategy in optimizing their potency and selectivity.

Role of the C4-Hydroxymethyl Group in Molecular Interactions

The hydroxymethyl group at the C4 position of the pyrrolidinone ring can be a critical determinant of biological activity, primarily through its ability to form hydrogen bonds with target proteins. nih.gov This interaction can significantly contribute to the binding affinity and specificity of the molecule.

In the context of retinoic acid-related orphan receptor γ (RORγt) inverse agonists, the position of substituents on the pyrrolidinone ring was found to be critical. Transposition of a methyl group from the C3 to the C4 position resulted in a loss of potency, indicating a highly specific binding pocket where the C4 position is likely involved in crucial interactions or steric clashes. nih.gov

While direct SAR data for the C4-hydroxymethyl group on a 1-phenylpyrrolidin-2-one core is specific to particular targets, the general principle remains that such a polar, hydrogen-bonding group can anchor the ligand in the binding site of a receptor or enzyme. For instance, in a study of pyrrolidine pentamine derivatives, modifications at various positions, including those that could bear hydroxyl groups, had varied effects on inhibitory properties, demonstrating the potential for optimization at these sites. nih.gov

Stereochemical Effects on Activity and Binding

Stereochemistry is a paramount factor in the biological activity of pyrrolidinone derivatives. nih.gov The spatial arrangement of substituents on the chiral carbons of the pyrrolidinone ring dictates how the molecule fits into and interacts with the three-dimensional structure of its biological target. researchgate.net

Key findings on the stereochemical effects include:

Enantioselectivity: Different enantiomers of a pyrrolidinone derivative can have vastly different biological activities. For instance, the introduction of a chiral pyrrolidine can induce selectivity for specific protein kinase isoforms. nih.gov

Diastereoselectivity: The relative configuration of multiple stereocenters is also crucial. A cis-3,4-diphenylpyrrolidine scaffold was shown to induce a "U-shaped" conformation that was beneficial for the inverse agonist activity on the RORγt receptor. nih.gov

Conformational Control: Stereochemistry influences the conformational preferences of the pyrrolidine ring. Selective fluorination of the ring has been shown to cause significant conformational changes that impact the biological roles of the modified molecules. beilstein-journals.org

Table 1: Impact of Stereochemistry on Biological Activity of Pyrrolidinone Derivatives

| Derivative Class | Stereochemical Feature | Biological Effect | Reference |

|---|---|---|---|

| Diphenylpyrrolidines | cis-configuration | Induces "U-shaped" conformation, beneficial for RORγt inverse agonism. | nih.gov |

| Fluorinated Pyrrolidines | Selective Fluorination | Induces significant conformational changes, impacting biological roles. | beilstein-journals.org |

| General Pyrrolidines | Chiral Centers | Promotes selectivity towards specific receptor isoforms (e.g., CK1). | nih.gov |

Quantitative and Qualitative SAR Approaches for Pyrrolidinones

To systematically explore the relationship between the chemical structure of pyrrolidinone derivatives and their biological activity, both qualitative and quantitative SAR methods are employed.

Qualitative SAR relies on identifying general structural trends and molecular features that lead to an increase or decrease in activity. This approach often involves comparing the activities of a series of related compounds to deduce which functional groups are important. For example, a qualitative SAR study on pyrrolidine amide derivatives as NAAA inhibitors concluded that small, lipophilic substituents on the terminal phenyl group were preferable for optimal potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the biological activity with physicochemical properties or calculated molecular descriptors. nih.gov These models can predict the activity of untested compounds and help prioritize synthetic efforts. ajchem-b.com

Different types of QSAR models are used, categorized by the complexity of the descriptors they employ: creative-biolabs.com

1D-QSAR: Uses global molecular properties like logP or pKa.

2D-QSAR: Employs descriptors based on the 2D structure, such as connectivity indices.

3D-QSAR: Utilizes information from the 3D structure, such as molecular interaction fields.

A study on pyrrolidin-2-one antiarrhythmic agents found that the activity was more dependent on the structure and geometry of the molecule rather than its physicochemical properties. nih.gov In comparing QSAR and qualitative SAR models, it has been noted that qualitative models can sometimes offer advantages in their applicability domain as they are less sensitive to experimental errors in activity data. nih.gov

Table 2: Comparison of (Q)SAR Approaches

| Approach | Description | Key Features | Application Example |

|---|---|---|---|

| Qualitative SAR | Identifies general structural trends influencing activity. | Based on comparative analysis of related compounds. | Determining that lipophilic groups enhance potency in NAAA inhibitors. nih.gov |

| Quantitative SAR (QSAR) | Creates statistical models to predict activity from molecular descriptors. | Predictive, allows for screening of virtual compounds. | Predicting the antiarrhythmic activity of pyrrolidin-2-one derivatives. nih.gov |

Structure-Based Drug Design and Pharmacophore Modeling for Pyrrolidinone Ligands

Modern drug discovery efforts for pyrrolidinone derivatives heavily rely on computational techniques like structure-based drug design and pharmacophore modeling to improve efficiency and rationality.

Structure-Based Drug Design (SBDD) uses the three-dimensional structural information of a biological target, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands that can bind with high affinity and selectivity. researchgate.net This process often involves molecular docking, which predicts how a ligand might bind to a receptor's active site. nih.gov SBDD has been successfully applied to develop novel pyrrolidine-2,5-dione derivatives as TNF-α inhibitors. nih.govsemanticscholar.org

Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model can be generated either based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov These models are then used to screen large virtual libraries of compounds to find new potential hits. frontiersin.org For instance, pharmacophore modeling combined with virtual screening has been used to identify potential inhibitors for enzymes like Plasmodium falciparum 5-aminolevulinate synthase, where a pyrrolidine scaffold was part of the identified hit. frontiersin.org

These computational approaches allow researchers to:

Visualize and understand ligand-receptor interactions at the atomic level.

Rationally design novel molecules with improved potency and selectivity.

Prioritize compounds for synthesis and biological testing, saving time and resources.

Pharmacological and Biological Activities of Pyrrolidinone Compounds

Antidiabetic Potential and Mechanisms of Action

There is no available scientific literature detailing the antidiabetic potential or mechanisms of action of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one.

While other heterocyclic compounds, such as 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues, have been investigated for their ability to inhibit α-glucosidase and α-amylase, enzymes relevant to glucose metabolism, similar studies on this compound have not been found. nih.gov The management of type 2 diabetes often involves agents that can control hyperglycemia, and various chemical scaffolds are continuously being explored for this purpose. medscape.com

Anticancer Activity and Cellular Pathways

No studies have been published that investigate the anticancer activity of this compound. Consequently, there is no information on its potential effects on cellular pathways relevant to cancer.

The broader class of pyrrolidinone derivatives has been a source of interest in oncology research. For instance, certain diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been synthesized and evaluated as potential anticancer agents. mdpi.com Research in this area often focuses on mechanisms such as kinase inhibition, apoptosis induction, cell cycle arrest, and modulation of oxidative stress.

Kinase Inhibition and Apoptosis Induction

There is no data on the ability of this compound to inhibit kinases or induce apoptosis. The inhibition of kinases like RIPK1 is a strategy being explored for therapeutic intervention in various diseases. nih.govnih.gov Similarly, the induction of apoptosis is a key mechanism for many anticancer agents. mdpi.com

Cell Cycle Arrest and Oxidative Stress Modulation

The effects of this compound on cell cycle arrest and oxidative stress have not been studied. Oxidative stress can induce cell cycle arrest through complex signaling pathways, and this is an area of investigation for potential cancer therapies. nih.govnih.govmdpi.com

Targeting Specific Receptors (e.g., Urokinase Receptor, Formyl Peptide Receptor 2)

There is no information linking this compound to the urokinase receptor or the formyl peptide receptor 2 (FPR2). The urokinase plasminogen activator receptor (uPAR) and FPR2 are involved in cell migration and inflammatory responses and have been studied as potential therapeutic targets. wikipedia.orgnih.govcreative-biolabs.com

Antimicrobial and Antiviral Properties

No research has been conducted to evaluate the antimicrobial or antiviral properties of this compound.

Other pyrrolidinone derivatives, such as N-methyl-2-pyrrolidone, have been shown to exhibit antimicrobial activity against certain bacteria and fungi. nih.govresearchgate.net The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.

Anti-inflammatory and Analgesic Effects

There are no published studies on the anti-inflammatory or analgesic effects of this compound.

The pyrrolidinone scaffold is present in molecules that have been investigated for anti-inflammatory properties. unipa.it The formyl peptide receptors, for instance, are involved in inflammatory processes and are targets for anti-inflammatory drug discovery. doi.orgmedchemexpress.com

Neurological and Anticonvulsant Activities

The pyrrolidinone core is a well-established pharmacophore in the development of agents targeting the central nervous system. Research has demonstrated that derivatives of this scaffold exhibit significant neurological and anticonvulsant properties. These activities are often attributed to the structural analogy of the pyrrolidinone ring to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), as well as interactions with various receptors and ion channels in the brain.

A notable example is the investigation of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives for their anticonvulsant effects. In these studies, the substitution pattern on both the N-phenyl ring and the pyrrolidinone core was found to be critical for activity. Specifically, the compound 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one (Compound 1725) displayed potent anticonvulsant activity against seizures induced by both electroshock and pentylenetetrazol in animal models. nih.gov The presence of an unsubstituted phenyl ring at the 4-position of the pyrrolidinone ring was determined to be a key structural requirement for this enhanced activity. nih.gov Furthermore, the position of the halogen atom on the N-phenyl ring was also shown to be important, with a chlorine atom in the ortho position conferring greater anticonvulsant effect than a fluorine atom. nih.gov

In addition to anticonvulsant properties, certain pyrrolidinone derivatives have been explored for their potential as antidepressants. A study of novel phenylpiperazine pyrrolidin-2-one derivatives revealed their affinity for serotonin (B10506) receptors, which are known targets for antidepressant medications. nih.gov The investigation demonstrated that these compounds possess antidepressant-like activity in the forced swimming test in mice. nih.gov Notably, compound EP-65 exhibited a strong antidepressant-like effect, which was more potent than that of the classical antidepressants imipramine (B1671792) and mianserin (B1677119). nih.gov The affinity of these derivatives for serotonin receptors, such as 5-HT1A and 5-HT2, is believed to contribute to their observed neurological effects. nih.gov For instance, compound EP-42 showed a high affinity for the 5-HT1A receptor with a Ki value of 24.5 nM, while EP-50 displayed the strongest affinity for the 5-HT2 receptor with a Ki of 109.1 nM. nih.gov

Table 1: Neurological and Anticonvulsant Activities of Selected Pyrrolidinone Derivatives

| Compound | Structure | Activity | Key Findings | Citations |

|---|---|---|---|---|

| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | N-phenyl-pyrrolidinone derivative | Anticonvulsant | Potent activity against electroshock and pentylenetetrazol-induced seizures. Phenyl group at position 4 is crucial. | nih.gov |

| EP-65 | Phenylpiperazine pyrrolidin-2-one derivative | Antidepressant-like | Stronger effect than imipramine and mianserin in the forced swimming test. | nih.gov |

| EP-42 | Phenylpiperazine pyrrolidin-2-one derivative | Serotonin Receptor Binding | High affinity for 5-HT1A receptor (Ki = 24.5 nM). | nih.gov |

| EP-50 | Phenylpiperazine pyrrolidin-2-one derivative | Serotonin Receptor Binding | High affinity for 5-HT2 receptor (Ki = 109.1 nM). | nih.gov |

Other Therapeutic Applications of Pyrrolidinone Scaffolds

The therapeutic potential of the pyrrolidinone scaffold extends beyond neurological disorders. Researchers have successfully designed and synthesized pyrrolidinone derivatives with a range of other biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.

In the realm of anti-inflammatory agents, 2-pyrrolidinone (B116388) derivatives have been synthesized and evaluated for their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX). A study focused on a new class of 2-pyrrolidinone derivatives demonstrated their inhibitory activity against LOX. nih.gov Among the synthesized compounds, 14d and 14e were identified as the most potent, with IC50 values of 0.08 mM and 0.0705 mM, respectively. nih.gov The anti-inflammatory potential of these compounds was further confirmed in in-vivo models, where compound 14d showed inhibition of rat paw edema comparable to the standard anti-inflammatory drug indomethacin. nih.gov

Another study reported the synthesis of a pivalate-based Michael product, MAK01 , which contains a pyrrolidine-2,5-dione moiety. This compound was evaluated for its in-vitro inhibitory activity against COX-1, COX-2, and 5-LOX enzymes. mdpi.com The results indicated that MAK01 exhibited inhibitory activity against all three enzymes, with IC50 values of 314 µg/mL for COX-1, 130 µg/mL for COX-2, and 105 µg/mL for 5-LOX. mdpi.com These findings highlight the potential of pyrrolidinone-containing compounds as multi-target anti-inflammatory agents.

Table 2: Anti-inflammatory Activity of Selected Pyrrolidinone Derivatives

| Compound | Structure | Target | IC50 Value | Citations |

|---|---|---|---|---|

| 14d | 2-pyrrolidinone derivative | LOX | 0.08 (±0.005) mM | nih.gov |

| 14e | 2-pyrrolidinone derivative | LOX | 0.0705 (±0.003) mM | nih.gov |

| MAK01 | Pivalate-based Michael product | COX-1 | 314 µg/mL | mdpi.com |

| MAK01 | Pivalate-based Michael product | COX-2 | 130 µg/mL | mdpi.com |

| MAK01 | Pivalate-based Michael product | 5-LOX | 105 µg/mL | mdpi.com |

Pharmacokinetic and Metabolic Investigations of Pyrrolidinone Derivatives

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Detailed ADME studies specifically for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one are not readily found in published research. However, general characteristics of small, moderately lipophilic molecules suggest it would likely be absorbed orally. The presence of a hydroxyl group and a polar lactam ring could influence its distribution and excretion pathways.

For other pyrrolidinone derivatives, such as N-methyl-2-pyrrolidone (NMP), studies have shown dermal absorption to be a significant route of exposure. Following dermal application in human volunteers, a substantial portion of the administered dose is absorbed and subsequently excreted in the urine as metabolites. nih.govnih.gov The distribution of such compounds is expected to be widespread throughout the body.

Metabolic Pathways and Metabolite Identification

The metabolism of xenobiotics is a two-phase process designed to increase their water solubility and facilitate their elimination from the body.

Phase I reactions typically involve the introduction or unmasking of functional groups. For pyrrolidinone derivatives, common Phase I metabolic pathways include hydroxylation and oxidation of the pyrrolidinone ring. nih.govresearchgate.net For instance, N-methyl-2-pyrrolidone is metabolized to 5-hydroxy-N-methyl-2-pyrrolidone. nih.govnih.gov Another pyrrolidinone derivative, α-pyrrolidinohexiophenone (α-PHP), undergoes oxidation of the pyrrolidinone ring to form a lactam, followed by further metabolic steps.

Given the structure of this compound, it is plausible that it could undergo further hydroxylation on the phenyl ring or oxidation of the existing hydroxymethyl group to a carboxylic acid. Oxidation of the pyrrolidinone ring itself is also a potential metabolic route.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663), to form highly water-soluble conjugates that are readily excreted. Glucuronidation is a common Phase II pathway for compounds with hydroxyl groups. Studies on other pyrrolidinone derivatives, like α-PHP, have identified glucuronidated metabolites as significant products. However, in studies of N-methyl-2-pyrrolidone, conjugation with glucuronic acid or sulfate was not observed for its primary metabolites. nih.gov Therefore, while the hydroxymethyl group of this compound is a potential site for glucuronidation, experimental verification is necessary.

Enzyme Involvement in Pyrrolidinone Metabolism (e.g., Cytochrome P450 Isoenzymes)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in Phase I metabolism. nih.govnih.govgeekymedics.com The specific CYP isoenzymes involved in the metabolism of this compound have not been identified. However, research on N-methyl-2-pyrrolidone has demonstrated the involvement of CYP2E1 in its metabolism. nih.gov Inhibition of CYP2E1 led to a decrease in the formation of its primary metabolite, 5-hydroxy-N-methyl-2-pyrrolidone. nih.gov Given the structural similarities, it is possible that CYP enzymes, potentially including CYP2E1, are involved in the metabolism of this compound. The phenyl group also presents a site for aromatic hydroxylation, a reaction commonly catalyzed by various CYP enzymes.

Bioavailability and Systemic Exposure Studies

Specific bioavailability and systemic exposure data for this compound are not available in the public domain. To determine these parameters, in vivo studies in animal models would be required, involving administration of the compound and subsequent measurement of its concentration in plasma over time.

Impact of Metabolic Fate on Therapeutic Efficacy and Safety

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₂ | guidechem.comsigmaaldrich.com |

| Molecular Weight | 191.23 g/mol | guidechem.comsigmaaldrich.com |

| CAS Number | 64320-90-7 | guidechem.comsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Topological Polar Surface Area | 40.5 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Computational Chemistry and Modeling Studies on Pyrrolidinone Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This analysis is crucial in drug discovery for identifying potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. researchgate.net

While specific docking studies for 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one are not extensively detailed in the literature, research on analogous pyrrolidinone derivatives demonstrates the utility of this approach. For instance, studies on novel Indeno[1,2-b]pyrrol-4(1H)-one derivatives as potential inhibitors for the SARS-CoV-2 main protease (Mᵖʳᵒ) have utilized molecular docking to identify key binding interactions. nih.gov Similarly, docking studies of the pyrrolidinone analog MMK16 into cyclooxygenase (COX) and lipoxygenase (LOX) enzymes helped to rationalize its anti-inflammatory activity by showing high binding affinity and identifying specific interactions within the active sites. researchgate.net

The process involves preparing the 3D structures of both the ligand and the protein target. mdpi.com The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding free energy for each pose, with lower scores typically indicating more favorable binding. researchgate.net Analysis of the top-scoring poses reveals crucial interactions; for example, the imidazole (B134444) ring of MMK16 was shown to position itself at the entrance of the COX-2 active site, with a carbonyl group forming a hydrogen bond with the amino acid Tyr385. researchgate.net Such insights are invaluable for understanding the mechanism of action and for the rational design of more potent and selective inhibitors based on the pyrrolidinone scaffold.

Table 1: Example of Protein-Ligand Interactions Identified via Molecular Docking for a Pyrrolidinone Analog

| Ligand | Protein Target | Key Interacting Residue(s) | Type of Interaction | Reference |

| MMK16 | COX-2 | Tyr385 | Hydrogen Bond | researchgate.net |

| Indeno[1,2-b]pyrrol-4(1H)-one derivative | SARS-CoV-2 Mᵖʳᵒ | Not specified | Favorable inhibitory effects | nih.gov |

| Pyrrolidine-based inhibitors | Plk1 PBD | Trp414, Phe535, Arg516 | Hydrophobic Interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Modes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, capturing atomic motion over time. nih.gov This technique is used to assess the stability of protein-ligand complexes predicted by docking, analyze the conformational flexibility of molecules like this compound, and refine binding modes. nih.govnih.gov

In a typical MD study of a protein-ligand complex, the system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectories of atoms over a set period, often nanoseconds, by solving Newton's equations of motion. nih.gov Key metrics are analyzed to understand the system's behavior:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand are monitored to assess the stability of the simulation. A system that reaches a stable plateau in its RMSD value is considered to have reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexible regions of a protein, such as loops and terminal ends, by measuring the fluctuation of each amino acid residue around its average position. acs.org

For example, a 100 ns MD simulation was performed on the complex of a novel Indeno[1,2-b]pyrrol-4(1H)-one derivative bound to the SARS-CoV-2 main protease. nih.gov The analysis of the ligand's RMSD confirmed its stability within the protein's binding pocket throughout the simulation. nih.gov Such simulations can reveal that the initial binding mode predicted by docking is maintained over time, or they can uncover alternative binding conformations, providing a more accurate picture of the ligand-protein interaction. nih.gov Furthermore, MD simulations can be used to study the conformational landscape of a single molecule, like the puckering of the pyrrolidine (B122466) ring, which is known to exist in different envelope conformers. nih.gov

Density Functional Theory (DFT) Applications in Pyrrolidinone Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It has become a cornerstone of computational chemistry for studying pyrrolidinone systems due to its balance of accuracy and computational cost. researchgate.netarabjchem.org

DFT calculations are widely used to determine the most stable three-dimensional structures (conformations) of molecules and to calculate their thermodynamic properties. nih.gov For pyrrolidinone derivatives, DFT can provide insights into the stability of different isomers and conformers. For example, a study on fulleropyrrolidine mono-adducts used DFT calculations (specifically with the B3LYP functional and 6-31G(d) basis set) to model both cis and trans isomers. nih.govplos.org The results demonstrated that the cis isomer is energetically more stable than the trans conformer. nih.govplos.org

DFT is also employed to calculate various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov High-level ab initio calculations have been performed for simple pyrrolidinones to determine their most stable structures and enthalpies of formation, with results showing excellent agreement with experimental data. researchgate.net

One of the most powerful applications of DFT is in elucidating complex reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the entire energy profile of a chemical reaction. nih.govacs.org

A quantum chemical study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) illustrates this application perfectly. rsc.orgresearchgate.net The reaction involves multiple stages, including a Michael addition, a Nef-type rearrangement, and a cyclization. rsc.org DFT calculations were used to determine the activation energy barriers for each step. The study found that the initial deprotonated nitromethane addition to coumarin has a low energy barrier of 21.7 kJ mol⁻¹, while a subsequent proton transfer step has a much higher barrier of 197.8 kJ mol⁻¹. rsc.orgresearchgate.net It was also shown that the presence of a water molecule could assist in certain steps, lowering the energy barrier for oxygen migration from 197.8 kJ mol⁻¹ to 142.4 kJ mol⁻¹. rsc.org These detailed energetic insights allow chemists to understand which steps are rate-limiting and how reaction conditions might influence the outcome.

Table 2: Calculated Energy Barriers for Pyrrolidinedione Synthesis via DFT

| Reaction Step | System | Calculated Energy Barrier (kJ mol⁻¹) | Reference |

| Deprotonated Nitromethane Addition | Coumarin | 21.7 | rsc.orgresearchgate.net |

| Proton Transfer (Nitromethyl Group) | Coumarin intermediate | 197.8 | rsc.orgresearchgate.net |

| Oxygen Migration (Water-assisted) | Coumarin intermediate | 142.4 | rsc.org |

| Cyclization | Coumarin intermediate | 11.9 | rsc.org |

DFT is a valuable tool for predicting the chemical reactivity and stability of molecules through the calculation of various descriptors. researchgate.netnih.gov The energies of the frontier molecular orbitals, HOMO and LUMO, are central to these predictions. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

In a study of substituted pyrrolidinones, DFT calculations were used to investigate electronic properties. arabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These parameters can be used to predict sites of electrophilic and nucleophilic attack. A comprehensive DFT analysis of urolithins (structurally different but illustrative of the method) evaluated global chemical reactivity descriptors from FMO energies to determine the stability order of different analogs. nih.gov This type of analysis, if applied to a series of pyrrolidinone derivatives, could predict their relative stability and reactivity, guiding synthetic efforts and helping to understand their behavior in biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govyoutube.com

The QSAR process involves calculating a set of numerical descriptors for each molecule in a dataset. These descriptors can be 2D (e.g., topological indices, molecular weight) or 3D (e.g., molecular shape, electrostatic fields). nih.gov Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. imist.ma

A 2D-QSAR analysis was conducted on a series of N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones, compounds structurally related to this compound, to study their inhibitory activity against the enzyme protoporphyrinogen (B1215707) oxidase (PPO). imist.ma The study used principal component analysis (PCA), multiple linear regression (MLR), and multiple nonlinear regression (MNLR) to establish a robust structure-activity relationship. imist.ma In another study on pyrrolidine derivatives as Mcl-1 inhibitors, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used. tandfonline.com These models yielded high statistical significance, with the CoMFA model showing excellent predictive power (R²pred = 0.986). tandfonline.com Such models provide contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, guiding the design of new analogs with potentially enhanced activity. tandfonline.com

Table 3: Statistical Results of QSAR Models for Pyrrolidine Derivatives

| QSAR Model | Q² | R² | R²pred | Application | Reference |

| CoMFA | 0.689 | 0.999 | 0.986 | Mcl-1 Inhibition | tandfonline.com |

| CoMSIA | 0.614 | 0.923 | 0.815 | Mcl-1 Inhibition | tandfonline.com |

| HQSAR | 0.603 | 0.662 | 0.743 | Mcl-1 Inhibition | tandfonline.com |

| 2D-QSAR | - | - | - | PPO Inhibition | imist.ma |

Q² (cross-validated R²), R² (non-cross-validated R²), and R²pred (R² for the external test set) are metrics used to assess the statistical quality and predictive ability of a QSAR model.

Advanced Analytical Methodologies for Pyrrolidinone Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of pyrrolidinone derivatives, enabling their separation from complex mixtures and subsequent identification. The choice between gas and liquid chromatography is often dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For many pyrrolidinone derivatives, GC-MS provides excellent separation and definitive identification based on mass spectra. nih.gov The electron ionization (EI) mass spectra of pyrrolidinophenones often lack a molecular ion peak and are dominated by a characteristic fragment, the immonium ion, which results from α-cleavage. annexpublishers.co This fragmentation pattern is a key identifier for this class of compounds.

In the analysis of related designer drugs like α-pyrrolidinovalerophenone (α-PVP), GC-MS successfully identified the parent compound and its metabolites in urine and serum samples. nih.gov Studies on other pyrrolidinophenone-type drugs have shown that derivatization, such as trimethylsilylation, can be employed to improve chromatographic behavior and facilitate detection of metabolites. mdma.ch While direct GC-MS analysis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one is not extensively documented in the provided results, the methodologies applied to similar structures are directly applicable. For instance, the analysis of N-methyl-2-pyrrolidone (NMP) metabolites in urine has been successfully carried out using GC-MS. nih.gov

Table 1: GC-MS Data for Related Pyrrolidinone Compounds

| Compound/Fragment | Mass-to-Charge Ratio (m/z) | Significance in Analysis | Reference |

|---|---|---|---|

| Pyrrolidinophenone Immonium Ion | 98, 112, 126, 140 | Characteristic fragment indicating the pyrrolidine (B122466) moiety. The specific mass depends on the alkyl chain length. | annexpublishers.co |

| α-PVP Metabolite (2″-oxo-α-PVP) | Detected via GC-MS | Confirms metabolic pathway involving oxidation of the pyrrolidine ring. | nih.gov |

This table presents data for compounds structurally related to this compound to illustrate typical GC-MS findings.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method, particularly suited for non-volatile or thermally labile compounds. It is widely used in bioanalysis for the determination of drugs and their metabolites in complex biological matrices like blood and urine. nih.govnih.gov A validated hydrophilic interaction LC-MS/MS method was developed for the determination of 2-pyrrolidinone (B116388) in swine liver, demonstrating the technique's capability to handle challenging matrices and achieve low detection limits. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation between isobaric compounds. nih.gov This capability is invaluable for identifying unknown metabolites and confirming the structure of new compounds. researchgate.net For pyrrolidinophenone analogues, LC-MS/MS has been used to identify metabolites, revealing that metabolic pathways can vary significantly depending on the compound's specific structure. researchgate.net The high sensitivity of LC-HRMS/MS makes it suitable for broad-spectrum drug screening even with low sample volumes. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopy is an indispensable tool for the definitive structural elucidation of chemical compounds. jchps.comnumberanalytics.com Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about a molecule's atomic connectivity and functional groups.

A study on a similar alkylaminophenol compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, utilized FTIR, ¹H NMR, and ¹³C NMR for structural analysis, supported by computational studies. nsc.ruresearchgate.net For pyrrolidinone derivatives, NMR spectroscopy is crucial for confirming the structure, particularly the substitution pattern on the aromatic ring and the structure of the aliphatic side chain. psu.edu ¹H NMR spectra can reveal the chemical environment of protons, while ¹³C NMR provides information on the carbon skeleton. researchgate.net For example, in the analysis of 4'-methyl-α-pyrrolidinohexanophenone (MPHP), aromatic protons appeared as characteristic doublets confirming the para-substitution pattern. psu.edu

Table 2: Predicted and Experimental Spectroscopic Data for Related Pyrrolidinone Structures

| Technique | Feature | Observation for Related Pyrrolidinones | Significance | Reference |

|---|---|---|---|---|

| ¹H NMR | Aromatic Protons | Characteristic doublets for para-substituted phenyl rings. | Confirms substitution pattern. | psu.edu |

| Pyrrolidine Ring Protons | Multiplets observed at specific chemical shifts (e.g., ~1.97 ppm and ~3.29 ppm for MPHP). | Identifies the pyrrolidine structure. | psu.edu | |

| ¹³C NMR | Carbonyl Carbon | Signal in the downfield region, characteristic of a ketone or amide. | Confirms the presence of the C=O group. | psu.edu |

| FTIR | C=O Stretch | Strong absorption band indicating a carbonyl group. | Identifies key functional group. | nsc.ru |

This table summarizes typical spectroscopic features observed in compounds with similar structural motifs to this compound.

Development of Biomarkers for Pyrrolidinone Exposure and Metabolism

Biomarkers are measurable indicators used to assess exposure to a chemical or its effects on the body. epa.gov For pyrrolidinones, identifying specific metabolites in biological fluids like urine is a common strategy for developing biomarkers of exposure. nih.gov

The metabolism of pyrrolidinone-containing compounds has been studied to identify unique metabolites that can serve as definitive proof of intake. A common metabolic pathway for α-pyrrolidinophenones is the hydroxylation of the pyrrolidine ring followed by dehydrogenation to form a lactam (an oxo-pyrrolidine). mdma.ch For instance, a key metabolite of the designer drug α-PVP is α-(2″-oxo-pyrrolidino)valerophenone. nih.gov Similarly, studies on N-methyl-2-pyrrolidone (NMP) identified 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) and 2-hydroxy-N-methylsuccinimide (2-HMSI) as major urinary metabolites. nih.govsjweh.fi The levels of these metabolites in urine or plasma can be correlated with the exposure dose. researchgate.net

Given these precedents, it is highly probable that the metabolism of this compound involves further oxidation. Potential metabolites could include hydroxylated species on the phenyl ring or compounds resulting from the oxidation of the hydroxymethyl group. The parent compound itself, or a specific, stable metabolite, could serve as a biomarker for exposure, detectable using sensitive LC-MS/MS methods. researchgate.netnih.gov

Future Perspectives and Research Directions for 4 Hydroxymethyl 1 Phenylpyrrolidin 2 One and Pyrrolidinone Derivatives

Design of Multi-target and Multifunctional Pyrrolidinone Agents

The paradigm in drug discovery is progressively shifting from a "one-target, one-molecule" approach to the design of single chemical entities that can modulate multiple biological targets. This strategy is particularly relevant for complex multifactorial diseases. Pyrrolidinone derivatives are well-suited for this approach due to their versatile structure, which allows for the incorporation of various pharmacophores.

Recent research has focused on creating hybrid molecules that combine the pyrrolidinone core with other active moieties to achieve a broader spectrum of activity. For instance, hybrid anticonvulsants based on the pyrrolidine-2,5-dione framework have been developed by incorporating elements of clinically used antiepileptic drugs like ethosuximide (B1671622) and levetiracetam. rsc.org These hybrid compounds have demonstrated efficacy in multiple animal models of epilepsy, suggesting a more comprehensive mechanism of action that may involve the modulation of neuronal voltage-sensitive sodium and calcium channels. rsc.org

Another area of exploration is the development of multi-target anti-inflammatory agents. N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and shown to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov This multi-target inhibition offers the potential for more potent anti-inflammatory effects with a potentially improved side-effect profile compared to selective COX-2 inhibitors. nih.gov

The design of such multi-target agents often involves computational modeling and fragment-based approaches to identify key structural features for interacting with diverse biological targets. nih.govresearchgate.net

Table 1: Examples of Multi-target Pyrrolidinone Derivatives and Their Targets

| Pyrrolidinone Derivative Class | Targeted Biological Pathways/Molecules | Therapeutic Area |

| Pyrrolidine-2,5-dione Hybrids | Neuronal voltage-sensitive sodium and calcium channels | Epilepsy |

| N-substituted Pyrrolidine-2,5-diones | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Inflammation |

| Pteridine-based Pyrrolidinones | Dihydrofolate reductase (DHFR), Pteridine reductase 1 (PTR1) | Antiparasitic |

Exploration of Novel Delivery Systems and Formulation Strategies

To enhance the therapeutic efficacy of pyrrolidinone-based drugs, researchers are exploring innovative drug delivery systems and formulation strategies. These approaches aim to improve solubility, bioavailability, and targeted delivery, thereby maximizing the drug's effect while minimizing systemic side effects. azonano.com

Nanoparticle-Based Delivery: Nanoparticles, such as liposomes and polymeric nanoparticles, offer a promising platform for delivering pyrrolidinone derivatives. nih.govazonano.com Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted release. nih.govnih.govyoutube.comyoutube.comyoutube.com For instance, liposomal formulations can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect, making them attractive for cancer therapy. youtube.com

Solid-lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) are also being investigated. A study on a pyrazolo-pyridazine derivative demonstrated that nano-formulations could be successfully developed, suggesting a viable strategy for similar heterocyclic compounds. nih.gov

Prodrug Approach: The prodrug strategy involves chemically modifying a drug to form an inactive derivative that, upon administration, is converted to the active parent drug through enzymatic or chemical biotransformation. nih.govresearchgate.netnih.govyoutube.comyoutube.com This approach can overcome challenges such as poor oral absorption. For example, a prodrug of a pyrrolidine-containing compound was developed for topical administration in age-related macular degeneration, which readily converted to the active form in the eye, demonstrating excellent ocular pharmacokinetics with limited systemic exposure. nih.gov

Advanced Formulations: The development of advanced formulations, such as hydrogels and micelles, is also a key area of research. azonano.commdpi.com Hydrogels can provide sustained release of encapsulated drugs, which is beneficial for chronic conditions. mdpi.com Micelles, formed from self-assembling amphiphilic block copolymers, can solubilize poorly water-soluble drugs and protect them from degradation. azonano.com

Structure-Guided Optimization for Enhanced Efficacy and Reduced Side Effects

Structure-guided drug design is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors with high potency and selectivity. This approach is being increasingly applied to the development of pyrrolidinone derivatives.

By understanding the key interactions between a pyrrolidinone-based inhibitor and its target protein, medicinal chemists can make rational modifications to the drug molecule to enhance its binding affinity and, consequently, its efficacy. For example, in the development of factor Xa inhibitors, the pyrrolidinone scaffold was recognized as a crucial element for presenting binders to the S1 and S4 sub-pockets of the enzyme. nih.gov This understanding allowed for the targeted optimization of the P1 and P4 groups of the inhibitor, leading to the discovery of more potent compounds. nih.gov

Similarly, structure-activity relationship (SAR) studies are instrumental in identifying the structural features that contribute to both desired activity and off-target effects. youtube.com For instance, in the development of inhibitors for aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, SAR studies revealed that modifications at different positions of the pyrrolidine (B122466) pentamine scaffold had varied effects on inhibitory activity, providing a roadmap for future optimization. youtube.com

Computational tools, such as molecular docking and molecular dynamics simulations, play a vital role in this process by predicting the binding modes of novel derivatives and prioritizing them for synthesis and biological evaluation. nih.govyoutube.com

Addressing Long-term Safety and Toxicity of Pyrrolidinone-Based Therapies

As with any therapeutic agent, ensuring the long-term safety and minimizing the toxicity of pyrrolidinone-based drugs are of paramount importance. While many pyrrolidinone derivatives have demonstrated a favorable safety profile in preclinical and clinical studies, ongoing research is crucial to identify and mitigate any potential long-term risks. nih.govnih.gov

Toxicological profiles are established through a battery of in vitro and in vivo studies. For example, the toxicological profile of pyrrolidine dithiocarbamate (B8719985) (PDTC) was comprehensively evaluated before its consideration for clinical testing, including single-dose and repeated-dose toxicity studies via various administration routes. pharmafocusamerica.com

A potential area of concern for some pyrrolidinone-containing drugs is their metabolism by cytochrome P450 (CYP450) enzymes, which could lead to the formation of reactive metabolites. azonano.com These reactive species have the potential to bind to endogenous proteins, which could lead to toxicity. Therefore, understanding the metabolic pathways of new pyrrolidinone derivatives is a critical aspect of their safety assessment.

Furthermore, long-term studies are necessary to evaluate the potential for chronic toxicity, carcinogenicity, and reproductive toxicity. For N-methyl-2-pyrrolidone (NMP), a widely used industrial solvent and a simple pyrrolidinone derivative, extensive studies have been conducted to assess its long-term health effects. youtube.comnih.gov Such comprehensive toxicological evaluations will be essential for any new pyrrolidinone-based therapeutic agent intended for chronic use.

Expanding Therapeutic Applications beyond Current Scope

The versatile nature of the pyrrolidinone scaffold has led to its exploration in a wide range of therapeutic areas, and this trend is expected to continue. mdpi.comgoogle.com While pyrrolidinones are well-established as nootropic and antiepileptic agents, their potential in other disease areas is being actively investigated. youtube.comnih.gov

New Therapeutic Frontiers for Pyrrolidinone Derivatives:

Anticancer Agents: The pyrrolidinone nucleus is being explored as a scaffold for the development of novel anticancer drugs. mdpi.com

Antidiabetic Agents: Pyrrolidinone derivatives have shown potential as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes. pharmaffiliates.com

Antiviral Agents: The pyrrolidinone ring is a component of several antiviral drugs, and new derivatives are being investigated for their activity against viruses such as HIV. nih.gov

Antimicrobial Agents: The pyrrolidine scaffold is being used to develop new antibacterial and antifungal agents to combat the growing threat of antimicrobial resistance. nih.gov

Neurodegenerative Diseases: Beyond their nootropic effects, pyrrolidinone derivatives are being studied for their potential to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease. rsc.org

The discovery of new biological targets and a deeper understanding of disease pathways will undoubtedly open up new avenues for the therapeutic application of pyrrolidinone-based compounds.

Integration of Artificial Intelligence and Machine Learning in Pyrrolidinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, and the field of pyrrolidinone research is poised to benefit significantly from these technologies. AI and ML algorithms can analyze vast datasets of chemical structures and biological activity to identify promising new drug candidates, predict their properties, and optimize their design. youtube.comambeed.com

Applications of AI and ML in Pyrrolidinone Drug Discovery:

Virtual Screening: AI-powered models can rapidly screen large virtual libraries of pyrrolidinone derivatives to identify those with the highest probability of being active against a specific biological target. youtube.com

De Novo Drug Design: Generative AI models can design entirely new pyrrolidinone-based molecules with desired pharmacological profiles. youtube.com

Predictive Toxicology: ML algorithms can be trained to predict the potential toxicity of new pyrrolidinone derivatives, helping to prioritize safer compounds for further development.

Personalized Medicine: AI can analyze patient data to predict individual responses to pyrrolidinone-based therapies, paving the way for more personalized treatment approaches. ambeed.com

By accelerating the identification and optimization of lead compounds, AI and ML have the potential to significantly reduce the time and cost associated with bringing new pyrrolidinone-based drugs to the market. ambeed.com

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 4-(Hydroxymethyl)-1-phenylpyrrolidin-2-one to maximize yield and purity?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures may accelerate side reactions, while lower temperatures risk incomplete conversion. A stepwise approach (e.g., 60–80°C for initial condensation, followed by 25°C for cyclization) is recommended .

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, whereas methanol or ethanol may improve cyclization efficiency .

- Catalysts : Use of bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) can stabilize reactive intermediates.

- Analytical Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and high-performance liquid chromatography (HPLC) for purity assessment (>98%) .

Retrosynthesis Analysis